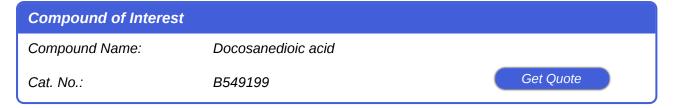


# What are the physical and chemical properties of Docosanedioic acid?

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An In-depth Technical Guide to the Physical and Chemical Properties of Docosanedioic Acid

**Docosanedioic acid**, also known as phellogenic acid, is a long-chain dicarboxylic acid with the chemical formula C22H42O4.[1][2][3] It is classified as an alpha,omega-dicarboxylic acid, meaning it has a carboxylic acid group at each end of its 22-carbon aliphatic chain.[3] This structure imparts specific physical and chemical properties that make it a valuable molecule in various scientific and industrial applications, including organic synthesis, the production of polymers, and as a starting material for ultrasound contrast agents.[2][4] It is also utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based PROTAC linker.[1][5][6]

## **Physical and Chemical Properties**

The key physical and chemical properties of **docosanedioic acid** are summarized in the table below, providing a comprehensive overview for researchers and drug development professionals.



Property	Value	Source(s)
Molecular Formula	C22H42O4	[1][7][8]
Molecular Weight	370.57 g/mol	[1][7][8]
Appearance	White to light yellow solid/powder/crystal	[2][7]
Melting Point	119–131 °C	[2][5][7][9]
Boiling Point	527 °C at 760 mmHg	[2][5]
Density	0.972 g/cm <sup>3</sup>	[2][5]
Solubility	Insoluble in water; Sparingly soluble in DMSO (1 mg/mL) and polar solvents like methyl ethyl ketone.	[2][4]
pKa (Strongest Acidic)	4.65 (Predicted)	[10]
Flash Point	286.6 °C	[2]
CAS Number	505-56-6	[1][2][7]

## **Spectral Data**

Comprehensive spectral data is crucial for the identification and characterization of **docosanedioic acid**. Available spectral information includes:

- 1H NMR Spectra: Available from suppliers like Sigma-Aldrich.[3]
- Mass Spectrometry (GC-MS): Data is available in the NIST Mass Spectrometry Data Center.
   [3]
- Infrared (IR) Spectra: FTIR spectra (Mull technique) are also available from commercial sources.[3]



## Experimental Protocols: Synthesis of Docosanedioic Acid

Several synthetic routes for **docosanedioic acid** have been reported. The following are detailed methodologies for key synthesis procedures.

# Wolff-Kishner Reduction of Disodium 7,16-diketodocosanedioate

This method involves the deoxygenation of a diketone intermediate to form the final dicarboxylic acid.[2][4]

#### Methodology:

- Reaction Setup: Disodium 7,16-diketodocosanedioate is mixed with triethanolamine, hydrazine hydrate, and potassium hydroxide in an aqueous medium.[4]
- Reflux: The mixture is refluxed to facilitate the reaction.[4] The hydrazine hydrate forms a hydrazone with the ketone groups.
- Elimination: The presence of a strong base (potassium hydroxide) at high temperature promotes the elimination of nitrogen gas, resulting in the reduction of the carbonyl groups to methylene groups.[4]
- Acidification: A small amount of hydrochloric acid is added to neutralize the reaction mixture and protonate the carboxylate groups, yielding docosanedioic acid.[2]
- Purification: The product can be purified by recrystallization from a suitable solvent such as
   2-methoxyethanol.[11]

### **Oxidative Coupling of 10-Undecynoic Acid**

This method builds the 22-carbon chain through the dimerization of a shorter alkyne-containing fatty acid.[2][4]

#### Methodology:



- Coupling Reaction: 10-Undecynoic acid undergoes oxidative coupling in the presence of a palladium catalyst. This reaction forms docosa-10,12-diynedioic acid.[2][4]
- Hydrogenation: The resulting diynedioic acid is then reduced. This is typically achieved through catalytic hydrogenation using a palladium catalyst under a hydrogen atmosphere.
   [4] This step saturates the triple bonds to form the final docosanedioic acid.

## Desulfurization of 2,5-bis(ω-carboyoctyl)thiophene

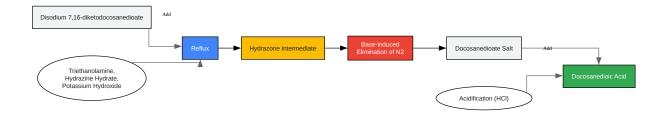
This process utilizes a sulfur-containing heterocyclic compound as a precursor to the long-chain dicarboxylic acid.[2][4]

#### Methodology:

- Reaction Setup: 2,5-bis( $\omega$ -carboyoctyl)thiophene is dissolved in a suitable solvent.
- Catalytic Desulfurization: Raney nickel is added as the catalyst. Raney nickel is particularly
  effective at cleaving carbon-sulfur bonds.[2][4]
- Hydrogenation: The reaction is carried out under a hydrogen atmosphere. The Raney nickel catalyzes both the cleavage of the C-S bonds in the thiophene ring and the saturation of the carbon chain, yielding **docosanedioic acid**.[2][4]

### **Visualizations**

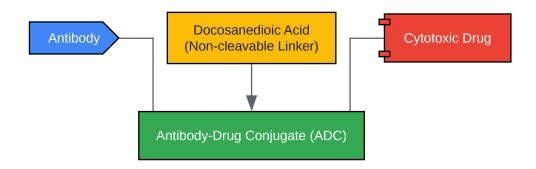
The following diagrams illustrate key processes involving docosanedioic acid.





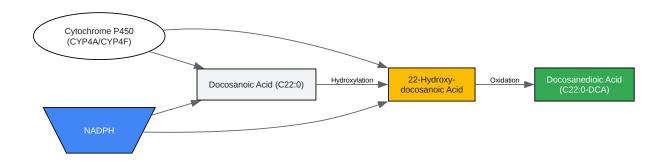
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Caption: Synthesis of **Docosanedioic Acid** via Wolff-Kishner Reduction.



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Caption: Role of **Docosanedioic Acid** as an ADC Linker.



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Caption: Omega-Oxidation Pathway of Docosanoic Acid.[5]

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